REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:18][CH2:19][CH3:20])[CH2:5][N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8](Cl)(Cl)[C:7]1=[O:17])[CH3:2].[OH-].[Na+].Cl.C(OCC)(=[O:26])C>CS(C)=O>[CH2:1]([O:3][CH:4]([O:18][CH2:19][CH3:20])[CH2:5][N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8](=[O:26])[C:7]1=[O:17])[CH3:2] |f:1.2|
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Name
|
1-(2,2-diethoxyethyl)-3,3-dichloroindolin-2-one
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN1C(C(C2=CC=CC=C12)(Cl)Cl)=O)OCC
|
Name
|
aqueous solution
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
15.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
by stirring at the same temperature for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
exceed 20° C.
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
WASH
|
Details
|
the mixture was washed successively with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CN1C(=O)C(=O)C2=CC=CC=C12)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |